Cas no 78287-27-1 (7-Ethylcamptothecin)

7-Ethylcamptothecin is a synthetic derivative of camptothecin, a potent topoisomerase I inhibitor. This compound exhibits enhanced stability and solubility compared to its parent molecule, making it a valuable candidate for anticancer research. Its mechanism of action involves stabilizing the topoisomerase I-DNA complex, leading to DNA strand breaks and apoptosis in rapidly dividing cells. The ethyl substitution at the 7-position improves metabolic stability, potentially reducing off-target effects. 7-Ethylcamptothecin is primarily used in preclinical studies to evaluate its efficacy against various tumor models, offering insights into structure-activity relationships for camptothecin analogs. Its well-characterized pharmacological profile supports its utility in oncology drug development.
7-Ethylcamptothecin structure
7-Ethylcamptothecin structure
Product Name:7-Ethylcamptothecin
CAS No:78287-27-1
MF:C22H20N2O4
MW:376.4052
MDL:MFCD06657922
CID:59971
PubChem ID:87561055
Update Time:2026-05-19

7-Ethylcamptothecin Chemical and Physical Properties

Names and Identifiers

    • (S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (S)-4,11-Diethyl-4-hydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
    • 7-Ethylcamptothecin
    • T00038
    • (4s)-4,11-diethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione
    • 20(S)-7-ethylcamptothecin
    • 7-ethyl-20(S)-camptothecin
    • SN 22
    • (4S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • 7-ethyl-camptothecin
    • 7-Ethylcamptothecin, AldrichCPR
    • MYQKIWCVEPUPIL-QFIPXVFZSA-N
    • DTXSID60228960
    • 78287-27-1
    • (S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (7-Ethyl-20(S)-camptothecin)
    • E0781
    • CS-0018629
    • (S)-4,11-DIETHYL-4-HYDROXY-1H-PYRANO(3,4:6,7)INDOLIZINO(1,2-B)QUIN OLINE-3,14(4H,12H)-DIONE
    • SCHEMBL1005149
    • (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11.0^{4,9.0^{15,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • SN-22
    • 7-Ethyl camptothecin
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4-hydroxy-, (S)-
    • 4,11-Diethyl-4,9-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione (SN-38)
    • UNII-LPY7FE51IW
    • (R)-4-Ethyl-4-methyl-1,4a,12,13a-tetrahydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • MFCD06657922
    • 4,11-diethyl-4,9-dihydroxy-(4S)-3,4,12,14-tetrahydro-1H-pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-3,14-dione
    • CCG-268367
    • 4,11-Diethyl-4,9-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • J-502459
    • HY-N2108
    • (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • KS-5291
    • DTXCID10151451
    • PD088243
    • AKOS015909654
    • s5111
    • 7-ETHYLCAMPTOTHECIN [USP IMPURITY]
    • (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0?,??.0?,?.0??,??]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • C22H20N2O4
    • (S)-4,11-Diethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • (19S)-10,19-DIETHYL-19-HYDROXY-17-OXA-3,13-DIAZAPENTACYCLO[11.8.0.0(2),(1)(1).0?,?.0(1)?,(2)?]HENICOSA-1(21),2,4,6,8,10,15(20)-HEPTAENE-14,18-DIONE
    • 4,11-Diethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • BDBM50092821
    • AC-1267
    • (S)-4,11-Diethyl-4,9-dihydroxy-1,5,5a,12-tetrahydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • 7-ETHYLCAMPTOTHECIN (USP IMPURITY)
    • (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • 1H-PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLINE-3,14(4H,12H)-DIONE, 4,11-DIETHYL-4-HYDROXY-, (4S)-
    • H11443
    • LPY7FE51IW
    • CHEBI:191009
    • MDL: MFCD06657922
    • Inchi: 1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1
    • InChI Key: MYQKIWCVEPUPIL-QFIPXVFZSA-N
    • SMILES: O1C([C@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C(C([H])([H])C([H])([H])[H])C5=C([H])C([H])=C([H])C([H])=C5N=4)C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O

Computed Properties

  • Exact Mass: 376.14200
  • Monoisotopic Mass: 376.14230712 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 787
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.7
  • Molecular Weight: 376.4
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: Cryst.
  • Density: 1.43
  • Melting Point: 271-274°C
  • Boiling Point: 752.9±60.0 °C at 760 mmHg
  • Flash Point: Not available
  • Refractive Index: 1.712
  • Solubility: Chloroform and Methanol Mixture (Slightly), DMSO (Slightly, Heated)
  • PSA: 81.42000
  • LogP: 2.64200
  • Specific Rotation: +40 - +46° (c=0.4, CHCl3:MeOH=8:2)
  • Vapor Pressure: 0.0±2.6 mmHg at 25°C

7-Ethylcamptothecin Security Information

7-Ethylcamptothecin Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

7-Ethylcamptothecin Pricemore >>

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7-Ethylcamptothecin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:78287-27-1)7-乙基喜树碱
Order Number:LE26979246;LE1208
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:00
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:78287-27-1)7-Ethylcamptothecin
Order Number:sfd10371
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Amadis Chemical Company Limited
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(CAS:78287-27-1)7-Ethylcamptothecin
Order Number:A865061
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:52
Price ($):283.0/407.0
Email:sales@amadischem.com

7-Ethylcamptothecin Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 7-Ethylcamptothecin

7-Ethylcamptothecin and Its Significance in Modern Pharmaceutical Research

7-Ethylcamptothecin, a derivative of the naturally occurring compound camptothecin, has garnered significant attention in the field of pharmaceutical research due to its potent biological activity. This compound, with the CAS number 78287-27-1, is widely recognized for its role as a key intermediate in the synthesis of various anticancer agents. The structural modification of camptothecin, specifically the introduction of an ethyl group at the 7-position, enhances its pharmacological properties, making it a valuable candidate for further therapeutic applications.

The chemical structure of 7-Ethylcamptothecin features a lactone ring that is crucial for its biological activity. This lactone ring undergoes hydrolysis in vivo to release active metabolites that inhibit topoisomerase I, an enzyme essential for DNA replication and repair. This mechanism of action has positioned 7-Ethylcamptothecin as a cornerstone in the development of chemotherapeutic agents targeting various types of cancer.

Recent advancements in medicinal chemistry have led to the development of novel derivatives of 7-Ethylcamptothecin that exhibit improved solubility and reduced toxicity. These modifications have opened up new avenues for clinical applications, particularly in the treatment of refractory cancers. For instance, studies have shown that certain derivatives can selectively target cancer cells while minimizing harm to healthy tissues, thereby improving patient outcomes.

The synthesis of 7-Ethylcamptothecin involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and enzymatic hydrolysis, have been employed to optimize the production process. These techniques not only enhance efficiency but also reduce environmental impact, aligning with the growing emphasis on sustainable pharmaceutical practices.

One of the most notable applications of 7-Ethylcamptothecin is in the development of combination therapies. By pairing this compound with other chemotherapeutic agents or targeted therapies, researchers aim to overcome drug resistance and improve treatment efficacy. Clinical trials have demonstrated promising results in patients with advanced-stage cancers, highlighting the potential of 7-Ethylcamptothecin as a versatile therapeutic tool.

The pharmacokinetic profile of 7-Ethylcamptothecin is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing dosing regimens and minimizing side effects. Preclinical studies using animal models have provided valuable insights into these processes, paving the way for more effective human trials.

In conclusion, 7-Ethylcamptothecin represents a significant advancement in anticancer therapy. Its unique chemical structure and potent biological activity make it a promising candidate for treating various types of cancer. Ongoing research continues to explore new derivatives and combination therapies that could further enhance its therapeutic potential. As our understanding of cancer biology evolves, compounds like 7-Ethylcamptothecin will undoubtedly play a crucial role in shaping the future of oncology treatment.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:78287-27-1)7-乙基喜树碱
LE26979246;LE1208
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:78287-27-1)7-Ethylcamptothecin
sfd10371
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email